molecular formula C25H30N4O3S B3297065 N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894883-18-2

N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B3297065
CAS No.: 894883-18-2
M. Wt: 466.6
InChI Key: OZVHVTSFMRAWRX-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of methoxyphenyl groups, a propylsulfanyl group, and a triazaspirodecadiene core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Triazaspirodecadiene Core: This step may involve the cyclization of appropriate precursors under controlled conditions.

    Introduction of Methoxyphenyl Groups: Methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Addition of Propylsulfanyl Group: The propylsulfanyl group can be added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to favor desired reaction pathways.

    Purification: Techniques such as chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the spirocyclic core.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE would depend on its specific interactions with biological targets. This could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE: can be compared with other spirocyclic compounds or those containing methoxyphenyl and propylsulfanyl groups.

Uniqueness

    Structural Features: The unique combination of functional groups and the spirocyclic core.

    Biological Activity: Potential differences in biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-4-17-33-23-22(18-9-11-19(31-2)12-10-18)27-25(28-23)13-15-29(16-14-25)24(30)26-20-7-5-6-8-21(20)32-3/h5-12H,4,13-17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVHVTSFMRAWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3OC)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Reactant of Route 2
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Reactant of Route 2
N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

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